molecular formula C24H14F2O2 B12538673 1,4-Bis(4-fluorobenzoyl)naphthalene CAS No. 698347-49-8

1,4-Bis(4-fluorobenzoyl)naphthalene

Cat. No.: B12538673
CAS No.: 698347-49-8
M. Wt: 372.4 g/mol
InChI Key: LLAZPJYAKWTUJR-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorobenzoyl)naphthalene is a chemical compound that features a naphthalene core substituted with two 4-fluorobenzoyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:

    Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.

    Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.

    Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chlorobenzoyl)naphthalene: Similar structure but with chlorine atoms instead of fluorine.

    1,4-Bis(4-bromobenzoyl)naphthalene: Bromine atoms replace the fluorine atoms.

    1,4-Bis(4-methylbenzoyl)naphthalene: Methyl groups instead of fluorine atoms.

Uniqueness

1,4-Bis(4-fluorobenzoyl)naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with other molecules .

Properties

CAS No.

698347-49-8

Molecular Formula

C24H14F2O2

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H

InChI Key

LLAZPJYAKWTUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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